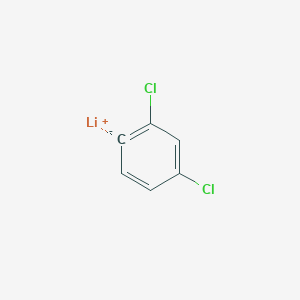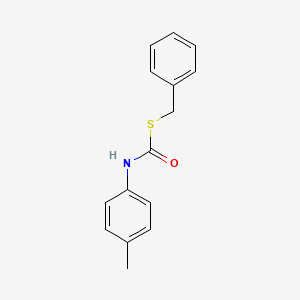
S-Benzyl (4-methylphenyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Benzyl (4-methylphenyl)carbamothioate: is an organic compound characterized by the presence of a benzyl group attached to a carbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl (4-methylphenyl)carbamothioate typically involves the reaction of benzyl chloride with 4-methylphenyl isothiocyanate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the carbamothioate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Benzyl (4-methylphenyl)carbamothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the carbamothioate bond and formation of corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like hydroxide or alkoxide ions replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, ethanol as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Benzyl (4-methylphenyl)carbamothioate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced durability or resistance to degradation.
Wirkmechanismus
The mechanism of action of S-Benzyl (4-methylphenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- S-Benzyl N-(2-chloro-6-methylphenyl)thiocarbamate
- S-Benzyl N-(4-chloro-2-methoxyphenyl)thiocarbamate
- S-Benzyl N-(2-chloro-4-nitrophenyl)thiocarbamate
Uniqueness: S-Benzyl (4-methylphenyl)carbamothioate stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of the 4-methyl group can enhance its stability and modify its electronic properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
112433-98-4 |
|---|---|
Molekularformel |
C15H15NOS |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
S-benzyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C15H15NOS/c1-12-7-9-14(10-8-12)16-15(17)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
ZFWUDZWEUFPKJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


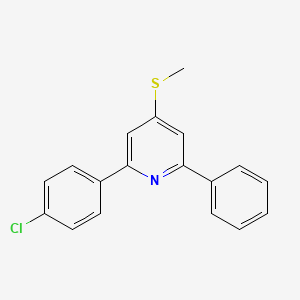
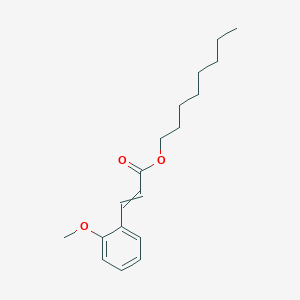
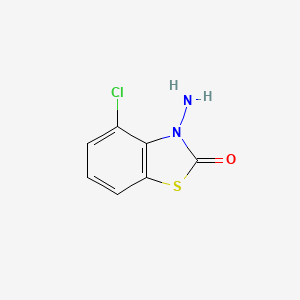

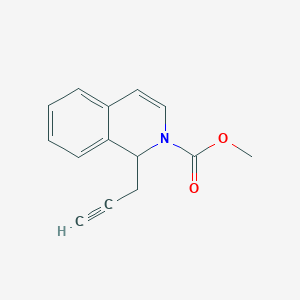
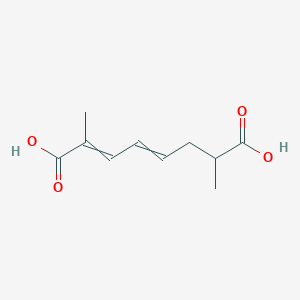
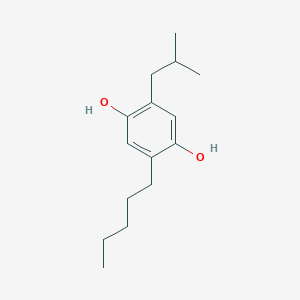
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
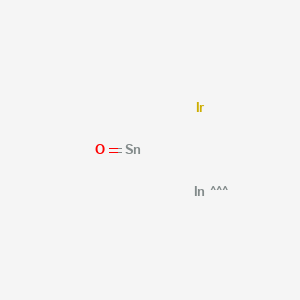
![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)
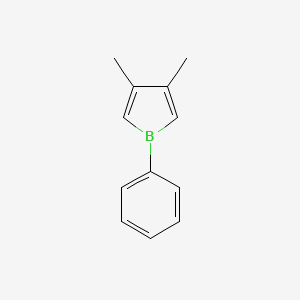
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
